molecular formula C7H4BrNOS B8786832 3-bromothieno[3,2-c]pyridin-6(5H)-one

3-bromothieno[3,2-c]pyridin-6(5H)-one

Cat. No.: B8786832
M. Wt: 230.08 g/mol
InChI Key: FDEUKBJPUHZFPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromothieno[3,2-c]pyridin-6(5H)-one is a useful research compound. Its molecular formula is C7H4BrNOS and its molecular weight is 230.08 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H4BrNOS

Molecular Weight

230.08 g/mol

IUPAC Name

3-bromo-5H-thieno[3,2-c]pyridin-6-one

InChI

InChI=1S/C7H4BrNOS/c8-5-3-11-6-1-7(10)9-2-4(5)6/h1-3H,(H,9,10)

InChI Key

FDEUKBJPUHZFPW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CNC1=O)C(=CS2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of N-[(4-bromothiophen-3-yl)methyl]-2-ethoxy-3-methoxypropanamide (729 mg, 2.26 mmol) in acetic acid (4.5 mL) and hydrogen bromide (2.2 mL, 41 mmol) was heated to reflux for 2 h. Upon cooling a precipitate formed. The precipitate was collected by vacuum filtration, washing with acetic acid (2×10 mL) and diethyl ether (2×10 mL). The collected solid was suspended in water (10 mL) and treated with solid sodium bicarbonate until the solution pH was −8. The solid was then collected by vacuum filtration, washing with water (2×10 mL). The collected solid was dried in an oven at 50° C. for 16 h to afford 235 mg (45%) of the title compound as a tan solid. 1H NMR (400 MHz, DMSO-d6): δ ppm 11.82 (br. s., 1 H), 8.07 (s, 1 H), 7.55 (s, 1 H), 7.01 (s, 1H); MS (ESI): 230.01, 231.99 [M+H]+; HPLC tR=2.53 min (ZQ3, polar—4 min).
Name
N-[(4-bromothiophen-3-yl)methyl]-2-ethoxy-3-methoxypropanamide
Quantity
729 mg
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Yield
45%

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